molecular formula C20H17N3O2 B12168413 2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B12168413
M. Wt: 331.4 g/mol
InChI Key: TZIBKKSSBOADDR-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated indole is reacted with 4-indolylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and high-throughput screening can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide can be used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)acetamide
  • 3-acetyl-1H-indole
  • N-(1H-indol-4-yl)acetamide

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C20H17N3O2/c1-13(24)16-11-23(19-8-3-2-5-14(16)19)12-20(25)22-18-7-4-6-17-15(18)9-10-21-17/h2-11,21H,12H2,1H3,(H,22,25)

InChI Key

TZIBKKSSBOADDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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